[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate
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Overview
Description
[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate: is a complex organic compound with multiple acetyl groups and an oxan-2-yl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate typically involves multiple steps, starting with the acetylation of precursor molecules. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the desired hydroxyl and amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the acetyl groups, leading to the formation of carboxylic acids. Reduction : Reduction reactions can target the oxan-2-yl structure, potentially converting it into a simpler alcohol. Substitution : The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups. Biology Medicine : The compound may be explored for its potential therapeutic properties, including its use as a prodrug or in drug delivery systems. Industry : It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate exerts its effects involves the interaction with specific molecular targets. The acetyl groups can undergo hydrolysis, releasing acetic acid and the active oxan-2-yl derivative. This derivative can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include acetylation of proteins or nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar acetyl groups but lacking the oxan-2-yl structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with multiple functional groups used in organic synthesis.
Uniqueness
- The presence of multiple acetyl groups and the oxan-2-yl structure makes [3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate unique compared to simpler esters or amides.
- Its potential applications in various fields, including its use as a building block in complex organic synthesis and its potential therapeutic properties, set it apart from other similar compounds.
Properties
IUPAC Name |
[3,4,6-triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO12/c1-8(20)26-6-13-16(28-10(3)22)17(29-11(4)23)15(18(31-13)30-12(5)24)19-14(25)7-27-9(2)21/h13,15-18H,6-7H2,1-5H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXKJZXQWVSZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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